![molecular formula C19H19N3O4S B2882046 (Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol CAS No. 905781-56-8](/img/structure/B2882046.png)
(Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol
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Description
(Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol, also known as MNTX, is a synthetic compound that belongs to the family of thiazole derivatives. It has gained attention in recent years due to its potential applications in scientific research. In
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities have been synthesized and characterized through various techniques. For instance, imino-4-methoxyphenol thiazole derived Schiff bases were synthesized by condensing amino-nitrothiazole with 5-hydroxy-2-methoxybenzaldehyde, characterized using UV-visible, NMR, and MS techniques, confirming their molecular structures. These compounds were found to have antimicrobial activities against certain bacteria and fungi (H. M. Vinusha et al., 2015).
Antimicrobial Activity
A study on Schiff base ligands derived from thiazole compounds revealed moderate antimicrobial activity against specific bacterial and fungal species. The microbial growth inhibition by these compounds suggests their potential in antimicrobial applications (H. M. Vinusha et al., 2015).
Sensing and Detection
Phenyl thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions, showcasing quick responses, excellent selectivity, and sensitivity. Such chemosensors could be applied in environmental monitoring and chemical analysis (A. K. Manna et al., 2020).
DNA Binding and Anti-tuberculosis Activity
Complexes derived from benzothiazole cores have been studied for their DNA binding and cleavage properties, as well as their anti-tuberculosis activity. This research indicates that such compounds can bind to DNA electrostatically and have shown promising activity against tuberculosis, outperforming standard treatments in some cases (Priya P. Netalkar et al., 2014).
properties
IUPAC Name |
3-[2-(2-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-18-9-3-2-8-16(18)20-19-21(10-5-11-23)17(13-27-19)14-6-4-7-15(12-14)22(24)25/h2-4,6-9,12-13,23H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUMOUOIXCXAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol |
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